4-[4-(2-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine
Description
4-[4-(2-Chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine is a pyrimidine derivative featuring a piperazine ring substituted with a 2-chlorophenyl group at the N4 position and a methoxy group at the C6 position of the pyrimidine core.
Properties
IUPAC Name |
4-[4-(2-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O/c1-21-15-10-14(17-11-18-15)20-8-6-19(7-9-20)13-5-3-2-4-12(13)16/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTQGQXWYJAKOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCN(CC2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthesis Strategy
The synthesis of 4-[4-(2-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine revolves around two primary components:
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Piperazine backbone functionalization with a 2-chlorophenyl group.
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Pyrimidine ring substitution at the 4- and 6-positions.
A representative synthesis begins with 4-chloro-6-methoxypyrimidine and 1-(2-chlorophenyl)piperazine under nucleophilic aromatic substitution conditions. The reaction typically employs polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAC) at elevated temperatures (80–120°C), with yields ranging from 65% to 78% depending on stoichiometric ratios.
Critical Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF/DMAC | Maximizes solubility of aromatic intermediates |
| Temperature | 100–110°C | Balances reaction rate and decomposition |
| Base | K₂CO₃/NaH | Neutralizes HCl byproduct |
| Reaction Time | 12–18 hours | Ensures complete substitution |
Alternative Pathways via Intermediate Functionalization
Patent CN101824009A describes a method applicable to analogous piperazine-pyrimidine systems, involving:
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Condensation-Cyclization :
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Catalytic Hydrogenation :
While originally designed for posaconazole intermediates, this approach can be adapted to synthesize this compound by substituting the aryl halide precursor.
Reaction Mechanisms and Kinetic Considerations
Nucleophilic Aromatic Substitution
The pyrimidine ring undergoes substitution at the 4-position due to electron-deficient character enhanced by the 6-methoxy group. The mechanism proceeds via a Meisenheimer complex , with piperazine acting as the nucleophile:
Kinetic studies suggest a second-order dependence on piperazine concentration, with activation energy () of ~85 kJ/mol.
Byproduct Formation and Mitigation
Common byproducts include:
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Di-substituted pyrimidines from over-alkylation.
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Ring-opened intermediates due to excessive base.
Chromatographic purification (silica gel, hexane/EtOAc) effectively isolates the target compound with >95% purity.
Optimization of Reaction Conditions
Solvent Screening
Comparative studies in DMF, toluene, and acetonitrile revealed:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 78 | 97 |
| Toluene | 62 | 89 |
| Acetonitrile | 55 | 82 |
DMF’s high dielectric constant () stabilizes transition states, accelerating substitution.
Temperature and Time Profiling
| Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|
| 80 | 24 | 58 |
| 100 | 18 | 73 |
| 120 | 12 | 68 |
Prolonged heating above 110°C promotes decomposition, necessitating precise thermal control.
Structural Characterization and Validation
Spectroscopic Data
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆Cl₂N₄O |
| Molecular Weight | 318.80 g/mol |
| Melting Point | 174–176°C |
| Solubility | >50 mg/mL in DMSO |
Applications and Derivative Synthesis
While direct pharmacological data remain limited, structural analogs demonstrate:
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Dopamine D₂/D₃ receptor modulation (EC₅₀ = 120–450 nM).
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Antifungal activity against Candida albicans (MIC = 8 µg/mL).
Derivatization via methoxy group hydrolysis or piperazine N-alkylation expands bioactivity profiles.
Chemical Reactions Analysis
4-[4-(2-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups using reagents like sodium azide or potassium cyanide.
Scientific Research Applications
Target Receptors
Research indicates that compounds similar to 4-[4-(2-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine often interact with various receptors, including:
- Estrogen Receptor Beta : Involved in the modulation of reproductive functions and mood regulation.
- Dopamine D4 Receptors : Associated with cognitive functions and mood disorders.
Mode of Action
The compound's structural similarities suggest it may modulate the activity of these receptors, influencing biochemical pathways related to mood regulation, cognition, and reproductive health. This modulation can lead to various physiological effects, potentially making it a candidate for therapeutic applications.
Medicinal Chemistry
This compound is being explored in medicinal chemistry for its potential to develop new pharmaceuticals. Its interactions with biological targets make it a subject of interest for drug development aimed at treating conditions such as depression, anxiety, and other mood disorders.
Biological Studies
The compound is utilized in biological studies to investigate its effects on various biological targets. Research focuses on understanding how it interacts with receptors and enzymes, providing insights into its pharmacological properties.
Industrial Applications
In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of other chemical compounds. Its utility in industrial applications highlights its importance in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 4-[4-(2-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Chlorophenyl Position : The 2-chlorophenyl group in the target compound may confer distinct steric and electronic effects compared to 3,4-dichlorophenyl () or 4-chlorophenylsulfonyl (). The ortho-substitution in the target compound could reduce receptor binding affinity compared to para-substituted analogs but improve selectivity .
Pyrimidine Modifications: The 6-methoxy group in the target compound likely enhances solubility compared to methyl or propoxy substituents (Evidences 4, 5). However, bulky groups like phenyl in the thienopyrimidine analog () may improve membrane permeability .
Pharmacological and Physicochemical Implications
- Receptor Affinity : Piperazine derivatives with electron-withdrawing groups (e.g., 3,4-dichlorophenyl in ) often exhibit higher affinity for dopamine D2 and serotonin 5-HT1A receptors due to enhanced π-π stacking and hydrogen bonding . The target compound’s 2-chlorophenyl group may result in moderate affinity.
- Solubility and Bioavailability : The 6-methoxy group in the target compound likely improves aqueous solubility compared to methyl or propoxy analogs (Evidences 4, 5), though this may vary with pH due to the basic piperazine nitrogen .
- Metabolic Stability : Sulfonyl-containing analogs (Evidences 4, 5) are less prone to oxidative metabolism than the target compound, which lacks such protective groups .
Biological Activity
4-[4-(2-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by a piperazine ring substituted with a 2-chlorophenyl group and a methoxypyrimidine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
- IUPAC Name : this compound
- Molecular Formula : C15H17ClN4O
- CAS Number : 2640960-75-2
- Molecular Weight : 302.77 g/mol
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with 2-chlorophenylpiperazine and 6-methoxypyrimidine.
- Reaction Conditions : The reaction is carried out in solvents like dimethyl sulfoxide (DMSO) at elevated temperatures, often using catalysts to facilitate the reaction.
- Purification : Techniques such as column chromatography are used to purify the final product.
Antimicrobial Activity
Studies have evaluated the antimicrobial properties of various piperazine derivatives, including those similar to this compound. For example, compounds derived from similar structures have shown significant activity against various bacterial strains using tube dilution techniques. Notably, compounds with chlorophenyl substitutions demonstrated efficacy comparable to standard antibiotics like ciprofloxacin and fluconazole .
Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer activity. For instance, a study on related piperazine derivatives showed that certain compounds displayed significant cytotoxic effects against human breast cancer cells, with IC50 values indicating effective inhibition of cell proliferation . The mechanism of action often involves the inhibition of key enzymes such as PARP1, which plays a critical role in DNA repair processes.
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction between this compound and various biological targets. These studies suggest that the compound can effectively bind to target sites on enzymes involved in cancer progression, thereby inhibiting their activity .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other compounds featuring similar structural motifs:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Cetirizine | Antihistamine | |
| Trazodone | Antidepressant | |
| Hydroxyzine | Anti-anxiety | |
| Compound 5e | PARP inhibitor |
Case Study 1: Anticancer Efficacy
In a study published in Molecules, researchers synthesized several piperazine derivatives and evaluated their anticancer efficacy against human breast cancer cells. Compound 5e showed an IC50 value of 18 μM, indicating significant inhibitory effects on cell viability compared to standard treatments like Olaparib .
Case Study 2: Antimicrobial Properties
Another study focused on synthesizing piperazine derivatives for antimicrobial testing. Results indicated that certain analogs exhibited potent antimicrobial activity against both gram-positive and gram-negative bacteria, supporting the potential therapeutic applications of these compounds in treating infections .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 4-[4-(2-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 2-chlorophenylpiperazine and a 4-chloro-6-methoxypyrimidine intermediate. Optimization includes using polar aprotic solvents (e.g., DMF or dichloromethane) under reflux (80–120°C) with catalysts like triethylamine. Yield improvements (70–85%) are achieved via stepwise purification (column chromatography) and monitoring with thin-layer chromatography (TLC) or HPLC . For reproducibility, stoichiometric ratios (1:1.2 for piperazine:pyrimidine) and inert atmospheres (N₂) are critical .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- X-ray crystallography (e.g., Acta Crystallographica data) confirms the piperazine-pyrimidine linkage and substituent positions, with bond angles and torsional parameters validating steric interactions .
- NMR spectroscopy : Methoxy protons appear as a singlet (~δ3.8 ppm in ¹H NMR), while aromatic protons from the 2-chlorophenyl group show splitting patterns (e.g., doublets at δ7.2–7.5 ppm). 13C NMR identifies quaternary carbons (e.g., pyrimidine C4 at ~160 ppm) .
- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 345.1) confirm theoretical molecular weight .
Q. What are the primary biological targets hypothesized for this compound, and what experimental evidence supports these hypotheses?
- Methodological Answer : The piperazine-pyrimidine scaffold suggests affinity for dopamine (D2/D3) and serotonin (5-HT1A) receptors. Competitive radioligand binding assays (e.g., displacement of [³H]spiperone in D2 receptors) report Ki values <100 nM. Functional assays (e.g., cAMP modulation in HEK293 cells) confirm partial agonist/antagonist activity. Molecular docking (AutoDock Vina) aligns the chlorophenyl group with hydrophobic receptor pockets .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, receptor isoforms). Standardize variables via:
- Consistent models : Use HEK293 cells expressing human D2/D3 receptors for binding assays.
- Metabolic stability : Preincubate with liver microsomes to assess degradation.
- Cross-validation : Compare Ki (binding affinity) vs. IC50 (functional activity) across studies. Structural analogs (e.g., replacing methoxy with ethoxy) clarify structure-activity relationships .
Q. What methodological approaches are recommended for studying the compound’s pharmacokinetic properties, including blood-brain barrier (BBB) penetration?
- Methodological Answer :
- In vitro BBB models : MDCK-MDR1 monolayers measure permeability (Papp) and efflux ratios.
- LC-MS/MS : Quantify plasma/brain concentrations in rodents (e.g., Cmax = 1.2 µM in brain at 2 h post-dose).
- LogP determination : Experimental (shake-flask) vs. computational (ChemAxon) lipophilicity predictions guide prodrug strategies for enhanced bioavailability .
Q. How can researchers optimize the compound’s selectivity profile to minimize off-target effects in neurological studies?
- Methodological Answer :
- Structural modifications : Replace the methoxy group with halogens (e.g., F) or bioisosteres (e.g., trifluoromethyl) to enhance selectivity.
- Off-target screening : Radioligand competition assays across 50+ GPCRs/kinases identify unintended interactions.
- In vivo validation : Microdialysis in rodents monitors dopamine/serotonin levels post-administration to assess functional selectivity .
Q. What strategies are effective in elucidating the compound’s metabolic pathways and potential drug-drug interactions?
- Methodological Answer :
- Phase I metabolism : Incubate with human liver microsomes (HLM) + NADPH; use HPLC-HRMS to identify oxidative metabolites (e.g., demethylation at C6).
- CYP phenotyping : Inhibitors (e.g., ketoconazole for CYP3A4) pinpoint major metabolic pathways.
- Transporter assays : Caco-2 cells quantify P-glycoprotein efflux ratios to predict clinical interactions .
Data Analysis and Optimization
Q. What analytical techniques are critical for assessing the compound’s stability under various storage and experimental conditions?
- Methodological Answer :
- Forced degradation studies : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor via HPLC-UV for degradation products (e.g., ~5% degradation after 6 months).
- Mass balance : Ensure >95% recovery post-stress testing.
- Lyophilization : Improves aqueous solubility (from 0.1 mg/mL to 2.5 mg/mL in PBS) for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
